molecular formula C17H17N3O4S B2848053 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 954060-33-4

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2848053
CAS No.: 954060-33-4
M. Wt: 359.4
InChI Key: KWNLADNAADYBJV-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound provided for research and experimental use. It is strictly not for diagnostic or therapeutic applications. This substance features a molecular structure comprising a furan-substituted pyridazinone core linked to a p-toluenesulfonamide group via an ethylene chain . The pyridazinone heterocycle is a recognized pharmacophore in medicinal chemistry, and related structural analogs have been investigated for their potential to inhibit protein-protein interactions, such as those involving the protein arginine methyltransferase PRMT5 . Researchers can utilize this compound as a building block or reference standard in various discovery pipelines, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex molecules. Its defined structure, with the formula C17H17N3O4S and a molecular weight of 359.4 g/mol, makes it a valuable candidate for analytical method development and biochemical screening . This product is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-13-4-6-14(7-5-13)25(22,23)18-10-11-20-17(21)9-8-15(19-20)16-3-2-12-24-16/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNLADNAADYBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridazinone Derivatives with Aromatic Substituents

Compound 5a (4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide)

  • Core Structure: Pyridazinone with benzenesulfonamide.
  • Substituents : Benzyloxy group at position 3.
  • Synthesis: Prepared via benzyl bromide coupling to a pyridazinone precursor under basic conditions (K₂CO₃/DMF) .
  • Key Differences : The target compound replaces the benzyloxy group with a furan-2-yl moiety. Furan’s electron-rich nature may alter π-π stacking or hydrogen-bonding interactions compared to benzyloxy’s steric bulk .
Sulfonamide-Containing Heterocycles

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide)

  • Core Structure : Pyrazolo-pyrimidine with benzenesulfonamide.
  • Substituents : Fluorinated chromene and pyrazole groups.
  • Synthesis : Utilized Suzuki-Miyaura coupling and palladium catalysis .
  • The absence of fluorinated groups may reduce toxicity risks .

Comparison with Hybrid Pyridazinone-Antipyrine Derivatives

Compound 6e (Antipyrine/Pyridazinone Hybrid)

  • Core Structure: Pyridazinone linked to antipyrine via an acetamide chain.
  • Substituents : Benzylpiperidine group.
  • Synthesis : Achieved via nucleophilic substitution in DCM-MeOH .
  • The furan-2-yl group may offer distinct electronic effects compared to benzylpiperidine’s basic nitrogen .

Research Findings and Implications

  • Electronic Effects : The furan-2-yl group in the target compound may enhance electron donation compared to benzyloxy (5a) or piperazine (6e–h) substituents, influencing receptor binding .
  • Pharmacological Potential: While biological data for the target compound are unavailable, structurally related pyridazinones exhibit anti-inflammatory and antimicrobial activities, suggesting similar promise .

Q & A

Basic: How can researchers optimize the synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide to improve yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitutions and sulfonamide bond formation. Key steps:

  • Intermediate Preparation : React 3-(furan-2-yl)-6-hydroxypyridazine with ethylenediamine derivatives under reflux in anhydrous dichloromethane (DCM) to form the pyridazinone-ethylamine intermediate .
  • Sulfonylation : Introduce the 4-methylbenzenesulfonyl group using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the amine group .
  • Optimization : Use HPLC to monitor reaction progress and adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) .

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the furan, pyridazinone, and sulfonamide moieties. Key peaks: aromatic protons (δ 6.5–8.2 ppm), sulfonamide NH (δ ~3.5 ppm), and pyridazinone carbonyl (δ ~165 ppm) .
  • HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., m/z = 401.4 for [M+H]+) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., pyridazinones with anticancer or antimicrobial activity). Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) .
  • In Vitro Assays : Use MTT assays for cytotoxicity (IC50 determination in cancer cell lines) and disc diffusion for antimicrobial activity. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Substituent Variation : Modify the furan ring (e.g., replace with thiophene) or sulfonamide para-methyl group (e.g., introduce electron-withdrawing groups) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyridazinone carbonyl) .
  • Data Analysis : Compare IC50 values across analogs using multivariate regression to quantify substituent effects .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time). For example, discrepancies in anticancer activity may arise from varying ATP concentrations in kinase assays .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What experimental approaches are recommended for identifying the biological target(s) of this compound?

Methodological Answer:

  • Chemoproteomics : Use affinity-based probes (e.g., click chemistry-modified derivatives) to pull down interacting proteins from cell lysates .
  • Transcriptomics : Analyze gene expression changes in treated cells via RNA-seq to identify dysregulated pathways .
  • Kinase Profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KINOMEscan) .

Advanced: How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Dosing Regimen : Administer via intraperitoneal injection (10–50 mg/kg) in rodent models. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hours .
  • Toxicity Endpoints : Assess liver/kidney function (AST, ALT, creatinine) and histopathology after 14-day repeated dosing .
  • BBB Penetration : Use in situ brain perfusion models to quantify blood-brain barrier permeability .

Advanced: What are the key degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Hydrolysis : Pyridazinone carbonyl groups are prone to hydrolysis at pH > 8. Conduct stability studies in buffers (pH 1–10) at 37°C .
  • Oxidative Metabolism : Incubate with human liver microsomes + NADPH to identify metabolites (e.g., hydroxylation at the furan ring) .
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze by TLC/HPLC for photolytic byproducts .

Advanced: How can researchers develop a robust analytical method for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS Optimization : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H2O/ACN). Validate linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and LOQ (1 ng/mL) .
  • Matrix Effects : Spike plasma samples with deuterated internal standards to correct for ion suppression .

Advanced: What strategies are effective for studying synergistic effects of this compound with existing therapeutics?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to evaluate synergy (CI < 1) in cancer cell lines (e.g., combine with cisplatin) .
  • Mechanistic Studies : Perform Western blotting to assess synergistic inhibition of survival pathways (e.g., Akt/mTOR) .

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